molecular formula C14H15ClN2O B2469838 N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide CAS No. 2094727-18-9

N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide

カタログ番号 B2469838
CAS番号: 2094727-18-9
分子量: 262.74
InChIキー: WQSWKABKXQQJIO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of the neurotransmitter GABA in the brain, and inhibiting its activity can lead to increased GABA levels and enhanced inhibitory neurotransmission. CPP-115 has shown promise as a potential treatment for a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.

作用機序

As mentioned, N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide works by inhibiting the activity of GABA-AT, which leads to increased levels of GABA in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system, and enhancing its activity can have a calming and anti-convulsant effect. This mechanism of action is similar to that of other drugs used to treat epilepsy and anxiety, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels, N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide has been shown to have other biochemical and physiological effects. It has been shown to increase the expression of GABA receptors in the brain, which may contribute to its anti-seizure and anxiolytic effects. It has also been shown to increase the activity of the enzyme glutamate decarboxylase, which is involved in the synthesis of GABA.

実験室実験の利点と制限

N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide has several advantages for use in laboratory experiments. It is highly selective for GABA-AT, which reduces the risk of off-target effects. It is also stable and easy to synthesize, which makes it a cost-effective option for large-scale experiments. However, it is important to note that N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide has not yet been tested in humans, and its safety and efficacy in clinical trials are still unknown.

将来の方向性

There are several potential future directions for research on N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide. One area of interest is its potential as a treatment for addiction. Preclinical studies have shown promising results in reducing drug-seeking behavior, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a treatment for epilepsy. While current antiepileptic drugs can be effective, they often have significant side effects and are not effective for all patients. N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide may offer a new option for patients with refractory epilepsy. Finally, there is interest in exploring the potential of N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide for the treatment of other neurological and psychiatric disorders, such as bipolar disorder and schizophrenia. Overall, N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide shows promise as a potential therapeutic agent for a variety of conditions, and further research is needed to fully understand its potential.

合成法

N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide can be synthesized using a multi-step process involving the reaction of 2-chlorobenzonitrile with cyclopentanone, followed by the addition of an amine and a carboxylic acid to form the final product. This method has been optimized to produce high yields of pure N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide, making it a viable option for large-scale production.

科学的研究の応用

N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal models of epilepsy, N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide has been shown to reduce seizure frequency and increase seizure threshold. It has also been shown to reduce drug-seeking behavior in models of addiction, and to have anxiolytic effects in models of anxiety. These findings suggest that N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide may be a promising candidate for the development of new treatments for these disorders.

特性

IUPAC Name

N-[(2-chlorophenyl)-cyanomethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c15-12-8-4-3-7-11(12)13(9-16)17-14(18)10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSWKABKXQQJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC(C#N)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。